molecular formula C11H19NO3S B2366004 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-32-7

1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2366004
CAS RN: 2361641-32-7
M. Wt: 245.34
InChI Key: NACDLEYCENPQLF-UHFFFAOYSA-N
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Description

1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class. It is a synthetic stimulant that has been used as a recreational drug due to its euphoric effects. However, MDPV has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one acts by blocking the reuptake of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This results in a euphoric and stimulating effect, which is why this compound is often used as a recreational drug. However, this mechanism of action also makes this compound a potential candidate for the treatment of psychiatric disorders, as it can modulate the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes a release of dopamine, which is associated with feelings of pleasure and reward. However, prolonged use of this compound can lead to tolerance, dependence, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has several advantages for use in laboratory experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its recreational use and potential for abuse make it difficult to obtain and control for experimental purposes. Additionally, the lack of long-term studies on the effects of this compound on the brain and body make it difficult to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one, including further studies on its potential therapeutic applications in the treatment of psychiatric disorders. This could involve the development of new drugs that are based on the structure of this compound, but with improved selectivity and reduced potential for abuse. Additionally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for addiction and dependence.

Synthesis Methods

1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one is synthesized through a multi-step process that involves the reaction of piperidine with 4-methylpropiophenone, followed by the addition of methylsulfonylmethane and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play important roles in mood regulation, reward processing, and cognitive function. This makes this compound a potential candidate for the treatment of various psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[4-methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-4-10(13)12-7-5-11(2,6-8-12)9-16(3,14)15/h4H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACDLEYCENPQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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